![molecular formula C19H22N4OS B14949649 5-(furan-2-yl)-4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14949649.png)
5-(furan-2-yl)-4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a furan ring, a phenylpiperidine moiety, and a triazole-thione structure. It is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylpiperidine Moiety: This step involves the alkylation of the furan ring with a phenylpiperidine derivative using suitable alkylating agents.
Formation of the Triazole-Thione Structure: The final step involves the cyclization of the intermediate compound with thiosemicarbazide under reflux conditions to form the triazole-thione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the triazole-thione moiety, converting it to the corresponding triazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenylpiperidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes and proteins, disrupting their function and leading to antimicrobial effects.
Pathways: It may inhibit inflammatory pathways by modulating the activity of key enzymes and signaling molecules involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-FURYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOLE: Similar in structure but lacks the phenylpiperidine moiety.
N-((5-METHYL-2-FURYL)METHYLENE)-4-PHENYL-1-PIPERAZINAMINE: Contains a similar furan ring but differs in the piperazine structure.
Uniqueness
5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is unique due to its combination of a furan ring, phenylpiperidine moiety, and triazole-thione structure, which imparts distinct pharmacological properties and reactivity patterns.
Eigenschaften
Molekularformel |
C19H22N4OS |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
5-(furan-2-yl)-4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C19H22N4OS/c1-21-18(17-8-5-13-24-17)20-23(19(21)25)14-22-11-9-16(10-12-22)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3 |
InChI-Schlüssel |
WJOQPPHMVDDYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN(C1=S)CN2CCC(CC2)C3=CC=CC=C3)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


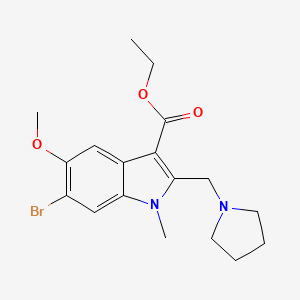
![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
![N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]](/img/structure/B14949576.png)
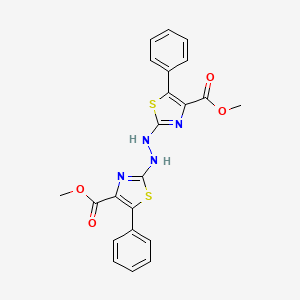
![2,3,5-Trichloro-6-hydrazinyl-4-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B14949584.png)
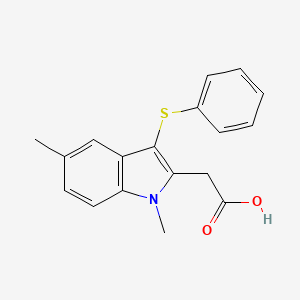
![5,5'-[benzene-1,3-diylbis(oxy)]bis[2-(3-acetylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14949608.png)
![(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14949611.png)
![N'-[(E)-(4-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B14949632.png)
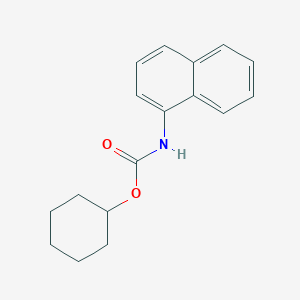
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B14949640.png)
![2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14949647.png)
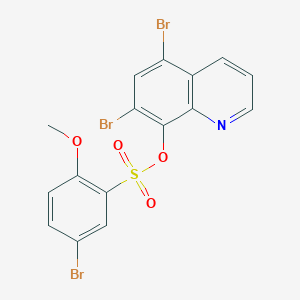
![ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate](/img/structure/B14949666.png)
